Macitentan D4

Description

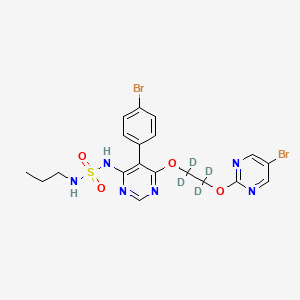

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMEBMXRHSZKX-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Macitentan D4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macitentan-d4 is the deuterated form of Macitentan, an orally active, potent dual endothelin (ET) receptor antagonist.[1][2] It is primarily utilized as an internal standard for the quantification of Macitentan in biological samples during pharmacokinetic and other analytical studies, particularly those employing mass spectrometry.[3][4] The parent compound, Macitentan, is approved for the treatment of pulmonary arterial hypertension (PAH).[5] This document provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies for Macitentan-d4.

Chemical Structure and Properties

Macitentan-d4 is structurally identical to Macitentan, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethoxy linker. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry analysis.

Diagram: Chemical Structure of Macitentan-d4

Caption: 2D representation of Macitentan-d4's molecular structure.

Physicochemical Properties of Macitentan-d4

| Property | Value | Reference |

| CAS Number | 1258428-05-5 | |

| Molecular Formula | C₁₉H₁₆D₄Br₂N₆O₄S | |

| Molecular Weight | 592.3 g/mol | |

| Appearance | Solid | |

| Melting Point | 134 °C | |

| Solubility | Slightly soluble in DMSO (heated) and Methanol | |

| Purity | ≥98% | |

| Storage | 2-8 °C |

Experimental Protocols

Synthesis of Macitentan-d4

A general synthetic scheme for Macitentan is outlined in the literature. One common method involves the reaction of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with an excess of ethylene glycol in the presence of a base to form the hydroxyethoxy intermediate. This intermediate is then reacted with 5-bromo-2-chloropyrimidine to yield Macitentan. To produce Macitentan-d4, deuterated ethylene glycol would be used in the first step of this sequence.

Diagram: Conceptual Synthetic Workflow

Caption: A simplified workflow illustrating the key stages of Macitentan-d4 synthesis.

Analytical Quantification by LC-MS/MS

Macitentan-d4 is primarily used as an internal standard for the accurate quantification of Macitentan in biological matrices like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.

Sample Preparation:

-

Liquid-Liquid Extraction: A common method for extracting Macitentan and Macitentan-d4 from plasma.

-

Protein Precipitation: An alternative method for sample clean-up.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A mixture of an aqueous solution with an organic modifier, such as 0.5% formic acid in water and acetonitrile (20:80 v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10 µL of the reconstituted sample is injected into the LC-MS/MS system.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Macitentan: m/z 589.0 -> 200.9

-

Macitentan-d4: m/z 593.0 -> 204.9

-

-

Collision Energy: An optimized collision energy of 21 eV is used for both analytes.

Calibration and Quantification:

-

Eight-point calibration curves are constructed by plotting the peak area ratio of the analyte (Macitentan) to the internal standard (Macitentan-d4) against the concentration of the analyte.

-

The concentration of Macitentan in unknown samples is determined by interpolation from the calibration curve.

Mechanism of Action and Signaling Pathway

Macitentan is a dual antagonist of the endothelin type A (ETₐ) and type B (ETₑ) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a significant role in the pathophysiology of PAH by promoting vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. Macitentan exerts its therapeutic effect by blocking the binding of ET-1 to both ETₐ and ETₑ receptors, thereby inhibiting these downstream pathological processes.

The ETₐ and ETₑ receptors are G-protein-coupled receptors (GPCRs). Upon activation by ET-1, they trigger a cascade of intracellular signaling pathways. Key downstream pathways include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. By blocking these receptors, Macitentan effectively attenuates the activation of these pro-proliferative and pro-survival pathways.

Diagram: Macitentan Signaling Pathway Inhibition

Caption: Macitentan blocks ET-1 from binding to its receptors, inhibiting downstream signaling.

Conclusion

Macitentan-d4 serves as an indispensable tool for the accurate and reliable quantification of Macitentan in research and clinical settings. Its well-defined chemical and physical properties, coupled with established analytical methodologies, make it a critical component in the development and study of Macitentan. A thorough understanding of its characteristics and the underlying mechanism of action of its parent compound is essential for professionals in the fields of pharmacology and drug development.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. mdpi.com [mdpi.com]

- 3. Macitentan, a double antagonist of endothelin receptors, efficiently impairs migration and microenvironmental survival signals in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity Assessment of Macitentan-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Macitentan-D4, a deuterated analog of the endothelin receptor antagonist, Macitentan. Accurate determination of isotopic enrichment is critical for its application as an internal standard in pharmacokinetic studies and other quantitative analyses. This document details the mechanism of action of Macitentan, presents quantitative data on isotopic purity, and provides detailed experimental protocols for its assessment using mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction to Macitentan and the Role of Isotopic Labeling

Macitentan is a potent dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors.[1][2][3] By blocking the binding of endothelin-1 (ET-1), Macitentan effectively inhibits vasoconstriction and smooth muscle cell proliferation, key pathological features of pulmonary arterial hypertension (PAH).[3][4]

Deuterium-labeled compounds like Macitentan-D4 are essential tools in drug development. The four deuterium atoms in Macitentan-D4 increase its molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry. This property makes it an ideal internal standard for quantitative bioanalysis, as it behaves chemically and physically similarly to Macitentan during sample preparation and analysis, but is mass-differentiated for detection. The accuracy of such studies is fundamentally reliant on the high isotopic purity of the deuterated standard.

Mechanism of Action: The Endothelin Signaling Pathway

Macitentan exerts its therapeutic effect by disrupting the endothelin signaling pathway. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA and ETB receptors on vascular smooth muscle cells. This binding activates G-proteins, primarily Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to vasoconstriction and cell proliferation. Macitentan competitively antagonizes both ETA and ETB receptors, thereby inhibiting these downstream effects.

Quantitative Data on Isotopic Purity

The isotopic purity of Macitentan-D4 is a critical quality attribute. Commercially available Macitentan-D4 typically has a high degree of deuterium enrichment. The data below is summarized from a commercial supplier's technical data sheet.

| Parameter | Specification |

| Compound | Macitentan-D4 |

| Deuterium Incorporation | ≥99% for d1-d4 forms |

| Labeled Positions | N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-1,1,2,2-d4]-4-pyrimidinyl]-N'-propyl-sulfamide |

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of Macitentan-D4 is primarily determined by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for determining the isotopic distribution of a labeled compound.

-

Sample Preparation:

-

Accurately weigh a small amount of Macitentan-D4 (e.g., 1 mg).

-

Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL to create a stock solution.

-

Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL) using the mobile phase as the diluent.

-

-

Liquid Chromatography Parameters:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The exact ratio can be optimized, for example, an isocratic elution with 70% acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Parameters:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode to observe the entire isotopic cluster of Macitentan-D4. Alternatively, Selected Ion Monitoring (SIM) can be used to monitor the specific m/z values of the different isotopologues (d0 to d4).

-

Mass Range: m/z 580-600 to encompass the expected molecular ions.

-

Source Parameters (typical values):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

-

Data Analysis:

-

Acquire the mass spectrum of the Macitentan-D4 sample.

-

Identify the peaks corresponding to the different isotopologues:

-

d0 (unlabeled Macitentan): m/z ~589.0 (for [M+H]+)

-

d1: m/z ~590.0

-

d2: m/z ~591.0

-

d3: m/z ~592.0

-

d4 (fully labeled): m/z ~593.0

-

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [ (Sum of intensities of deuterated species) / (Sum of intensities of all species) ] x 100

-

-

For a more accurate assessment, the natural isotopic contribution of carbon-13 should be considered and corrected for.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR and 2H NMR, is a powerful tool for confirming the positions of deuterium labeling and assessing isotopic purity.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Macitentan-D4 (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d). The choice of solvent should ensure good solubility and minimal interference with the analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

A standard proton pulse program.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

-

Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure quantitative results.

-

-

Data Analysis:

-

Identify the signals corresponding to the protons at the deuterated positions in the unlabeled Macitentan.

-

Integrate the residual proton signals at these positions.

-

Compare the integral of the residual proton signals to the integral of a non-deuterated proton signal within the Macitentan molecule (e.g., the propyl group protons) or to a known internal standard.

-

The percentage of deuterium incorporation can be calculated from the reduction in the integral of the signals at the labeled positions.

-

-

-

2H NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Acquisition Parameters:

-

A standard deuterium pulse program.

-

A non-deuterated solvent can be used.

-

-

Data Analysis:

-

The 2H NMR spectrum will show signals corresponding to the deuterium atoms at the labeled positions.

-

The presence and integration of these signals confirm the location of the deuterium labels and can be used for quantitative assessment of isotopic enrichment.

-

-

Conclusion

The accurate assessment of the isotopic purity of Macitentan-D4 is paramount for its reliable use as an internal standard in quantitative analytical methods. This guide has outlined the key analytical techniques, namely LC-MS and NMR spectroscopy, for this purpose. By following the detailed experimental protocols provided, researchers, scientists, and drug development professionals can confidently determine the isotopic enrichment of Macitentan-D4, ensuring the integrity and accuracy of their research data. The combination of these powerful analytical techniques provides a robust framework for the quality control of isotopically labeled compounds in the pharmaceutical industry.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Certificate of Analysis for Macitentan D4

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Macitentan D4. It is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical work.

Introduction to this compound

This compound is the deuterium-labeled version of Macitentan, an orally active dual endothelin (ET) receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] Due to its stable isotopic label, this compound serves as an ideal internal standard (IS) for the quantification of Macitentan in biological matrices and pharmaceutical formulations using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] A Certificate of Analysis for this compound is a critical document that guarantees its identity, purity, and quality, ensuring the accuracy and reliability of analytical data.

Summary of Physicochemical Properties

The fundamental characteristics of this compound are summarized on its CoA. These properties are essential for its proper handling, storage, and use in experimental setups.

| Property | Data | Reference |

| Formal Name | N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy-1,1,2,2-d₄]-4-pyrimidinyl]-N'-propyl-sulfamide | [1] |

| Synonym | ACT-064992-d₄ | |

| Chemical Formula | C₁₉H₁₆Br₂D₄N₆O₄S | |

| Molecular Weight | 592.3 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | ~134 °C | |

| Solubility | DMSO (slightly, heated), Methanol (slightly) |

Key Analytical Parameters on a Certificate of Analysis

A CoA for this compound provides quantitative data on its quality. The following table summarizes the typical tests performed, the expected specifications, and the analytical techniques employed.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC / UPLC |

| Identity Confirmation | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | Mass Spectrometry |

| Mass Spectrum | [M+H]⁺ = 593.0 | ESI-MS |

Detailed Experimental Protocols

This section details the methodologies for the key analytical techniques used to certify a batch of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of this compound by separating it from any non-deuterated Macitentan and other process-related impurities.

-

Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

-

Column : A reverse-phase column, such as a Phenomex Gemini C18 (25 cm x 4.6 mm, 5 µm) or Inertsil C8 (250 mm x 4.6 mm, 5 µm), is commonly used.

-

Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium Acetate) and an organic solvent (e.g., Acetonitrile and/or Methanol).

-

Flow Rate : Typically set around 1.0 to 1.5 mL/min.

-

Column Temperature : Maintained at approximately 30-35°C.

-

Detection : UV detection is carried out at a wavelength where Macitentan has significant absorbance, such as 260 nm or 266 nm.

-

Procedure : A solution of this compound is prepared in a suitable diluent (e.g., Acetonitrile/water mixture) and injected into the HPLC system. The peak area of this compound is compared to the total area of all detected peaks to calculate the purity in percentage. The result for a high-quality standard should be ≥98%.

Protocol 2: Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound. It is often coupled with liquid chromatography (LC-MS/MS).

-

Instrumentation : A triple quadrupole mass spectrometer coupled with an LC system.

-

Ionization Mode : Electrospray Ionization (ESI) in the positive ion mode is typically used for Macitentan and its deuterated analogue.

-

Mass Transitions (Multiple Reaction Monitoring - MRM) :

-

For quantifying Macitentan, the transition m/z 589.0 → 200.9 is monitored.

-

For this compound, the corresponding transition is m/z 593.0 → 204.9.

-

-

Procedure for Identity : A solution of the standard is infused into the mass spectrometer. The resulting mass spectrum should show a dominant protonated molecular ion ([M+H]⁺) at m/z 593.0, confirming the incorporation of four deuterium atoms.

-

Procedure for Isotopic Purity : By analyzing the mass spectrum in the molecular ion region, the relative intensities of the peaks corresponding to the unlabeled (d₀, m/z 589) and partially labeled species are measured against the fully labeled (d₄, m/z 593) species. The isotopic purity is calculated from this distribution, with a specification of ≥99% for combined deuterated forms (d₁-d₄).

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. For this compound, it also verifies the location of the deuterium labels by the absence of specific proton signals.

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Procedure : The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the known spectrum of unlabeled Macitentan. For this compound, the protons on the ethoxy bridge (-O-CH₂-CH₂-O-) are replaced by deuterium. Therefore, the corresponding signals in the ¹H NMR spectrum should be absent or significantly diminished, confirming the successful and specific labeling of the molecule.

Mandatory Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow involved in the quality control testing and certification of a new batch of this compound reference standard.

Caption: Workflow for this compound quality control and CoA issuance.

Signaling Pathway of Macitentan

This diagram illustrates the mechanism of action of Macitentan as a dual endothelin receptor antagonist.

Caption: Macitentan blocks ET-1 binding to ETA and ETB receptors.

References

The Pivotal Role of Macitentan-D4 in Advancing Pharmacokinetic Research of Macitentan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Macitentan, an orally active dual endothelin receptor antagonist, is a critical therapeutic agent for the treatment of pulmonary arterial hypertension (PAH)[1][2]. Rigorous evaluation of its pharmacokinetic (PK) profile is paramount for ensuring its safety and efficacy. In this context, the stable isotope-labeled analog, Macitentan-D4, has emerged as an indispensable tool, primarily serving as an internal standard in bioanalytical methods. This technical guide elucidates the core role of Macitentan-D4 in pharmacokinetic studies, providing a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Function of Macitentan-D4 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest[3][4]. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thereby compensating for variations during sample processing and analysis[3]. Macitentan-D4, a deuterated form of Macitentan, is considered the gold standard for this purpose due to its chemical and physical properties being nearly identical to the parent drug. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to reliable and reproducible results.

Quantitative Data from Bioanalytical Methods

The use of Macitentan-D4 as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for the quantification of Macitentan in biological matrices, typically human plasma. The following tables summarize key quantitative data from validated methods.

Table 1: LC-MS/MS Method Parameters for Macitentan Quantification using Macitentan-D4

| Parameter | Value | Reference |

| Analyte | Macitentan | |

| Internal Standard | Macitentan-D4 | |

| Biological Matrix | Human Plasma | |

| Linearity Range | 1.00 to 500 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method

| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Low QC | < 15% | < 15% | Within ±15% | |

| Medium QC | < 15% | < 15% | Within ±15% | |

| High QC | < 15% | < 15% | Within ±15% | |

| LLOQ QC | < 20% | < 20% | Within ±20% |

Table 3: Mass Spectrometry Parameters

| Analyte | MRM Transition (m/z) | Collision Energy (CE) |

| Macitentan | 589.000 → 200.900 | 21 eV |

| Macitentan-D4 | 593.000 → 204.900 | 21 eV |

| Data from a representative study. |

Detailed Experimental Protocols

The successful application of Macitentan-D4 in pharmacokinetic studies relies on meticulously executed experimental protocols. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Objective: To extract Macitentan and Macitentan-D4 from human plasma and remove interfering substances.

-

Procedure:

-

Pipette a known volume of human plasma (e.g., 100 µL) into a clean tube.

-

Add a precise volume of Macitentan-D4 working solution (the internal standard).

-

Add a buffering agent, such as 2% v/v orthophosphoric acid, to adjust the pH.

-

Introduce an organic extraction solvent, for instance, a mixture of diethyl ether and dichloromethane (80:20 v/v).

-

Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte and IS to the organic phase.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

2. Chromatographic Separation: Reversed-Phase HPLC

-

Objective: To separate Macitentan and Macitentan-D4 from other components in the extracted sample before they enter the mass spectrometer.

-

Typical Conditions:

-

Column: A C18 analytical column is commonly used.

-

Mobile Phase: A mixture of an aqueous solution (e.g., 0.5% formic acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of 20:80 v/v is often employed.

-

Flow Rate: A flow rate of 1.0 mL/min is a representative setting.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

3. Mass Spectrometric Detection: Tandem Mass Spectrometry (MS/MS)

-

Objective: To specifically detect and quantify Macitentan and Macitentan-D4.

-

Method:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Macitentan and Macitentan-D4.

-

Visualizations

Diagram 1: The Role of Macitentan-D4 as an Internal Standard

Caption: Workflow illustrating the use of Macitentan-D4 as an internal standard.

Diagram 2: Experimental Workflow for a Pharmacokinetic Study

Caption: Standard workflow of a pharmacokinetic study involving Macitentan.

Diagram 3: Metabolic Pathway of Macitentan

Caption: Simplified metabolic pathway of Macitentan.

References

- 1. Macitentan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Role of Macitentan-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Macitentan-d4 as an internal standard in the bioanalytical quantification of Macitentan. It details the mechanism of action of Macitentan, the principles of isotopic labeling for internal standards, and provides comprehensive experimental protocols for the accurate and precise measurement of Macitentan in biological matrices.

Introduction: The Significance of Macitentan and the Need for Precise Quantification

Macitentan is a potent dual endothelin receptor antagonist (ERA) indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] It exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both the endothelin A (ETA) and endothelin B (ETB) receptors, thereby preventing vasoconstriction and smooth muscle cell proliferation.[1] Given its critical role in managing a life-threatening condition, the accurate quantification of Macitentan in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.

Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the quantification of drugs in complex biological matrices. The accuracy and reliability of these methods are heavily dependent on the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, to compensate for any potential variability.

The "Mechanism of Action" of Macitentan-d4 as an Internal Standard

The "mechanism of action" of Macitentan-d4 as an internal standard is not pharmacological but physicochemical. It lies in its structural and chemical similarity to the unlabeled analyte, Macitentan. Macitentan-d4 is a stable isotope-labeled (SIL) analog of Macitentan, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from Macitentan by the mass spectrometer, while its chemical properties remain virtually identical.

The core principle behind using a deuterated internal standard is that it will behave identically to the analyte during:

-

Sample Preparation: Any loss of analyte during extraction, precipitation, or other cleanup steps will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: The deuterated and non-deuterated compounds will have nearly identical retention times, ensuring they co-elute and experience the same chromatographic conditions and potential matrix effects.

-

Ionization in the Mass Spectrometer: Both compounds will have similar ionization efficiencies. Any suppression or enhancement of the ion signal due to the sample matrix will affect both the analyte and the internal standard to the same degree.

By adding a known amount of Macitentan-d4 to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if there are variations in the sample preparation or instrument response, leading to highly accurate and precise results.

Macitentan's Pharmacological Mechanism of Action: The Endothelin Signaling Pathway

Macitentan's therapeutic effect is achieved through the antagonism of the endothelin signaling pathway, which plays a crucial role in the pathophysiology of pulmonary arterial hypertension.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Macitentan using Macitentan-d4 as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 1.00 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 1.00 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| LLOQ | 1.00 | < 15% | ± 20% | < 15% | ± 20% |

| Low QC | 3.00 | < 15% | ± 15% | < 15% | ± 15% |

| Medium QC | 250 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 400 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Macitentan | 68.04 - 72.09 | No significant ion suppression or enhancement observed |

| Macitentan-d4 | 77.79 | N/A |

Detailed Experimental Protocol: Quantification of Macitentan in Human Plasma

This section provides a detailed protocol for the quantification of Macitentan in human plasma using Macitentan-d4 as an internal standard, based on published and validated methods.

Materials and Reagents

-

Macitentan reference standard

-

Macitentan-d4 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2EDTA)

-

Diethylether

-

Dichloromethane

-

Orthophosphoric acid

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Stock and Working Solutions

-

Macitentan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Macitentan reference standard in methanol.

-

Macitentan-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Macitentan-d4 in methanol.

-

Macitentan Working Solutions: Prepare a series of working solutions by serially diluting the Macitentan stock solution with methanol to create calibration standards and quality control (QC) samples.

-

Macitentan-d4 Working Solution (200 ng/mL): Dilute the Macitentan-d4 stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 300 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the Macitentan-d4 internal standard working solution (200 ng/mL) to each tube.

-

Add 100 µL of 2% v/v orthophosphoric acid.

-

Add 2.5 mL of a mixture of diethyl ether and dichloromethane (80:20 v/v).

-

Vortex the tubes for 20 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Mobile Phase: 0.5% Formic Acid in water:Acetonitrile (20:80 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Macitentan: m/z 589.0 -> 200.9

-

Macitentan-d4: m/z 593.0 -> 204.9

-

Data Analysis

The concentration of Macitentan in the unknown samples is determined by calculating the peak area ratio of Macitentan to Macitentan-d4 and comparing this ratio to the calibration curve generated from the plasma standards.

Conclusion

The use of Macitentan-d4 as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Macitentan. Its near-identical physicochemical properties to the analyte ensure effective compensation for variability throughout the analytical process. This technical guide has provided a comprehensive overview of the principles behind its use, the pharmacological context of Macitentan, and a detailed experimental protocol to aid researchers in the successful implementation of this gold-standard bioanalytical approach.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Secure Verification [machinery.mas.bg.ac.rs]

- 3. The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross‐species comparison of its cytochrome P450 induction pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

A Technical Guide to the Stability and Storage of Macitentan-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Macitentan-d4. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering critical data and methodologies to ensure the integrity and reliability of this compound in experimental settings. This guide summarizes key stability data, details experimental protocols for stability-indicating analyses, and visualizes experimental workflows.

Overview of Macitentan-d4 Stability

Macitentan-d4, the deuterated analog of Macitentan, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies.[1] Understanding its stability profile is paramount for accurate quantification of Macitentan in biological matrices. The deuterium labeling is not expected to significantly alter the intrinsic chemical stability of the molecule compared to its non-deuterated counterpart. Therefore, forced degradation studies on Macitentan can provide valuable insights into the potential degradation pathways of Macitentan-d4.

Storage Conditions and Long-Term Stability

Proper storage is crucial for maintaining the integrity of Macitentan-d4. The following table summarizes the recommended storage conditions and known long-term stability.

| Form | Storage Temperature | Duration | Stability |

| Solid | -20°C | ≥ 2 years | Stable |

| In Solvent (-20°C) | -20°C | 1 month | Stable |

| In Solvent (-80°C) | -80°C | 6 months | Stable |

Table 1: Recommended Storage Conditions and Long-Term Stability of Macitentan-d4 [2]

Forced Degradation Studies on Macitentan

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for Macitentan-d4 is not extensively published, studies on Macitentan provide a robust framework for understanding its stability under various stress conditions.

Macitentan has been shown to be susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as thermal stress.[3][4][5] It exhibits relative stability under neutral, oxidative, and photolytic conditions.

The following table summarizes the outcomes of forced degradation studies performed on Macitentan.

| Stress Condition | Temperature | Duration | Observation |

| Acid Hydrolysis (1N HCl) | 80°C | 15 min | Significant degradation |

| Alkaline Hydrolysis (1N NaOH) | 25°C | 45 min | Significant degradation |

| Oxidative (6% v/v H₂O₂) | 80°C | 15 min | Stable |

| Thermal | 105°C | 16 hours | Sensitive to degradation |

| Photolytic (UV and Fluorescent) | 200 Wh/m² & 1.2 million lux·h | - | Stable |

| Humidity | 25°C | 24 hours | Stable |

Table 2: Summary of Forced Degradation Studies on Macitentan

Experimental Protocols

Accurate assessment of Macitentan-d4 stability relies on validated, stability-indicating analytical methods. The most common technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Stability-Indicating RP-HPLC Method for Macitentan

This section details a typical experimental protocol for a stability-indicating RP-HPLC method, as adapted from published studies on Macitentan.

Chromatographic Conditions:

-

Column: Zorbax SB C8 (150mm × 4.6mm, 5µm particle size)

-

Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (40:60% v/v)

-

Flow Rate: 1.0 mL/min

-

Detector: PDA detector at 215 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Sample Preparation for Forced Degradation Studies:

-

Acid Degradation: Dissolve 10 mg of Macitentan in 10 mL of 1N HCl. Reflux at 80°C for 15 minutes. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with mobile phase.

-

Alkaline Degradation: Dissolve 10 mg of Macitentan in 10 mL of 1N NaOH. Keep at 25°C for 45 minutes. Neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with mobile phase.

-

Oxidative Degradation: Dissolve 10 mg of Macitentan in 10 mL of 6% (v/v) H₂O₂. Keep at 80°C for 15 minutes. Dilute to a final concentration of 100 µg/mL with mobile phase.

-

Thermal Degradation: Keep 10 mg of solid Macitentan at 105°C for 16 hours. Dissolve in mobile phase to a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose 10 mg of solid Macitentan to UV light (200 Wh/m²) and fluorescent light (1.2 million lux·h). Dissolve in mobile phase to a final concentration of 100 µg/mL.

Bioanalytical LC-MS/MS Method for Macitentan Quantification (using Macitentan-d4 as Internal Standard)

This protocol outlines a typical LC-MS/MS method for the quantification of Macitentan in human plasma.

Chromatographic Conditions:

-

Column: C18 column

-

Mobile Phase: 0.5% Formic Acid in water : Acetonitrile (20:80 v/v)

-

Flow Rate: 1.0 mL/min

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Macitentan: [Parent Ion] → [Product Ion]

-

Macitentan-d4: [Parent Ion + 4] → [Product Ion]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 25 µL of Macitentan-d4 internal standard solution.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the workflows for forced degradation studies and bioanalytical sample preparation.

Caption: Workflow for Forced Degradation Studies.

Caption: Bioanalytical Sample Preparation Workflow.

Conclusion

This technical guide provides essential information on the stability and storage of Macitentan-d4. Adherence to the recommended storage conditions is critical for maintaining the compound's integrity. The forced degradation data for Macitentan serves as a valuable proxy for understanding the potential liabilities of Macitentan-d4. The detailed experimental protocols for stability-indicating HPLC and bioanalytical LC-MS/MS methods offer a practical foundation for researchers to develop and validate their own assays. By following these guidelines, researchers can ensure the accuracy and reliability of their experimental results involving Macitentan-d4.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]

- 4. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Macitentan-d4 in Advancing In Vitro Drug Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Macitentan-d4 in the in vitro evaluation of drug metabolism. Macitentan, an endothelin receptor antagonist, undergoes complex metabolic transformations primarily mediated by cytochrome P450 (CYP) enzymes. Understanding these pathways is paramount for predicting drug-drug interactions and ensuring clinical safety and efficacy. The use of a deuterated internal standard, Macitentan-d4, is instrumental in achieving accurate and reliable quantification of Macitentan in various in vitro systems. This guide provides a comprehensive overview of Macitentan's metabolism, detailed experimental protocols, and quantitative data to support researchers in this field.

Introduction to Macitentan Metabolism

Macitentan is metabolized in humans through several pathways, with the primary route being oxidative depropylation of the sulfamide group to form the pharmacologically active metabolite, ACT-132577. This reaction is mainly catalyzed by CYP3A4, with minor contributions from CYP2C19.[1][2] Another significant pathway involves the oxidative cleavage of the ethylene glycol moiety to form an inactive carboxylic acid metabolite, ACT-373898.

Key Metabolic Pathways:

-

Oxidative Depropylation: Forms the active metabolite ACT-132577, primarily via CYP3A4.

-

Oxidative Cleavage: Leads to the inactive metabolite ACT-373898.

-

Other Minor Pathways: Include further downstream metabolism of its primary metabolites.

The formation of the active metabolite, ACT-132577, is a critical aspect of Macitentan's overall pharmacological profile. This metabolite is also a dual endothelin receptor antagonist, although it is less potent than the parent drug.[1]

The Utility of Macitentan-d4 as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. Macitentan-d4, a deuterated analog of Macitentan, serves as an ideal internal standard for in vitro metabolism studies.

Advantages of using Macitentan-d4:

-

Similar Physicochemical Properties: Macitentan-d4 co-elutes with Macitentan during chromatographic separation, ensuring that any variations in sample preparation, injection volume, and ionization efficiency are mirrored and corrected for.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to differentiate between the analyte (Macitentan) and the internal standard (Macitentan-d4), enabling precise quantification.

-

Reduced Matrix Effects: It effectively compensates for matrix-induced ion suppression or enhancement, which is a common challenge in complex biological matrices like liver microsomes and hepatocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro metabolism and enzyme kinetics of Macitentan.

Table 1: In Vitro CYP Inhibition of Macitentan

| CYP Isoform | Test System | Substrate | IC50 (µM) | Reference |

| CYP3A4 | Human Liver Microsomes | Midazolam | 33-41 | [3] |

| CYP3A4 | Human Liver Microsomes | Testosterone | 24 | [3] |

| CYP2C8 | Human Liver Microsomes | Paclitaxel | 21 | |

| CYP2C9 | Human Liver Microsomes | - | 30 | |

| CYP2C19 | Recombinant Human | - | Moderate Inhibition |

Table 2: Enzyme Kinetics of ACT-132577 Formation

| Enzyme | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol P450) | Reference |

| Human Liver Microsomes | 27 | 591 | |

| Recombinant Human CYP3A4 | 71 | 44 | |

| Recombinant Human CYP2C19 | 58 | 0.4 |

Table 3: LC-MS/MS Parameters for Macitentan and Macitentan-d4

| Analyte | MRM Transition (m/z) | Collision Energy (eV) | Reference |

| Macitentan | 589.0 -> 200.9 | 21 | |

| Macitentan-d4 | 593.0 -> 204.9 | 21 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study Macitentan metabolism.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability and identify the metabolites of Macitentan.

Materials:

-

Macitentan

-

Macitentan-d4 (as internal standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Methanol

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

-

Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Add Macitentan (final concentration, e.g., 1 µM) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately stop the reaction by adding ice-cold acetonitrile containing Macitentan-d4 (internal standard) to the aliquot.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining Macitentan and the formation of metabolites.

CYP Inhibition Assay

This protocol is used to evaluate the inhibitory potential of Macitentan on major CYP isoforms.

Materials:

-

Macitentan

-

Pooled Human Liver Microsomes

-

Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation with Inhibitor: Prepare incubations containing HLM, the specific CYP probe substrate, and varying concentrations of Macitentan.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.

-

Reaction Quenching and Sample Preparation: Stop the reaction with a suitable solvent and prepare the samples for analysis as described in the previous protocol.

-

LC-MS/MS Analysis: Quantify the formation of the substrate-specific metabolite.

-

IC50 Determination: Plot the percentage of inhibition against the Macitentan concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the metabolic pathways of Macitentan and a typical experimental workflow for in vitro metabolism studies.

Caption: Metabolic pathways of Macitentan.

Caption: Experimental workflow for in vitro metabolism.

Conclusion

The use of Macitentan-d4 as an internal standard is indispensable for the accurate and reliable in vitro characterization of Macitentan's metabolism. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies. A thorough understanding of Macitentan's metabolic profile is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and ultimately ensuring patient safety.

References

The Role of Macitentan D4 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated macitentan (Macitentan D4) in preclinical research. While primarily utilized as an internal standard in bioanalytical assays, its application is intrinsically linked to the broader preclinical investigation of macitentan, a dual endothelin receptor antagonist. This document will delve into the mechanism of action of macitentan, detail established experimental protocols for its preclinical evaluation, and present key quantitative data from various studies.

Introduction to Macitentan and the Role of this compound

Macitentan is a potent, orally active dual endothelin (ET) receptor antagonist that inhibits the binding of ET-1 to both ETA and ETB receptors.[1][2] This action blocks the downstream signaling pathways that lead to vasoconstriction and cell proliferation, making macitentan an effective therapeutic agent for conditions such as pulmonary arterial hypertension (PAH).[1]

In the context of preclinical research, this compound, a deuterated isotopologue of macitentan, serves a critical role as an internal standard for quantitative analysis. Its near-identical chemical and physical properties to macitentan, but distinct mass, make it an ideal tool for mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of macitentan in biological matrices.[3] While direct preclinical therapeutic studies using this compound are not documented, its use is fundamental to the pharmacokinetic and pharmacodynamic profiling of macitentan in various preclinical models.

Mechanism of Action: The Endothelin Signaling Pathway

Macitentan exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, to its receptors, ETA and ETB.[1] The activation of these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction and cellular proliferation. By blocking both receptor subtypes, macitentan effectively mitigates these pathological processes.

Below is a diagram illustrating the endothelin signaling pathway and the inhibitory action of macitentan.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical in vitro and in vivo studies of macitentan.

Table 1: In Vitro Activity of Macitentan

| Assay Type | Receptor | Cell Line/Tissue | Parameter | Value | Reference |

| Receptor Binding | ETA | CHO cells | Ki | 0.2 nM | |

| Receptor Binding | ETB | CHO cells | Ki | 1.0 nM | |

| Functional Antagonism | ETA | Porcine Aortic Smooth Muscle Cells | pA2 | 8.8 | |

| Functional Antagonism | ETB | Porcine Tracheal Smooth Muscle Cells | pA2 | 7.2 |

Table 2: In Vivo Efficacy of Macitentan in Animal Models

| Animal Model | Species | Treatment | Dose | Primary Outcome | Result | Reference |

| Monocrotaline-induced PAH | Rat | Macitentan | 30 mg/kg/day | RV Systolic Pressure | ↓ by 35% | |

| Monocrotaline-induced PAH | Rat | Macitentan | 30 mg/kg/day | RV Hypertrophy | ↓ by 28% | |

| Sugen/Hypoxia-induced PAH | Rat | Macitentan | 10 mg/kg/day | Mean Pulmonary Arterial Pressure | ↓ by 25% | |

| Sugen/Hypoxia-induced PAH | Rat | Macitentan | 10 mg/kg/day | Pulmonary Vascular Remodeling | Significantly reduced | |

| Dahl Salt-Sensitive Hypertension | Rat | Macitentan | 30 mg/kg/day | Mean Arterial Pressure | ↓ by 19 mmHg |

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate macitentan.

In Vivo Models of Pulmonary and Systemic Hypertension

This model is widely used to induce PAH and study the efficacy of potential therapeutics.

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.

-

Treatment Protocol: Macitentan (e.g., 30 mg/kg/day) or vehicle is administered orally, typically starting one to two weeks after monocrotaline injection and continuing for several weeks.

-

Efficacy Assessment:

-

Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.

-

Histopathology: Lung tissue is examined for vascular remodeling, including medial wall thickening and vessel occlusion.

-

This model more closely mimics the pathology of human PAH, including the formation of plexiform lesions.

-

Animal Model: Male Fischer 344 or Sprague-Dawley rats.

-

Induction of PAH: A single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor, 20 mg/kg) is followed by exposure to chronic hypoxia (e.g., 10% O2) for 3 weeks. The animals are then returned to normoxia for several weeks to allow for disease progression.

-

Treatment Protocol: Macitentan (e.g., 10 mg/kg/day) or vehicle is administered orally during the normoxic phase.

-

Efficacy Assessment: Similar to the monocrotaline model, with a particular focus on the histological assessment of plexiform lesions in the pulmonary arteries.

This model is used to study systemic hypertension.

-

Animal Model: Dahl salt-sensitive rats.

-

Induction of Hypertension: Rats are fed a high-salt diet (e.g., 8% NaCl) for several weeks.

-

Treatment Protocol: Macitentan (e.g., 30 mg/kg/day) or vehicle is administered orally concurrently with the high-salt diet.

-

Efficacy Assessment: Mean arterial pressure is continuously monitored via telemetry or periodically through tail-cuff plethysmography.

In Vitro Assays

This assay determines the affinity of macitentan for the ETA and ETB receptors.

-

Materials: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human ETA or ETB receptors, [125I]-ET-1 (radioligand), and varying concentrations of macitentan.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [125I]-ET-1 and a range of macitentan concentrations.

-

The mixture is incubated to allow for binding equilibrium.

-

The bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

-

Data Analysis: The concentration of macitentan that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

This functional assay measures the ability of macitentan to inhibit ET-1-induced intracellular calcium release.

-

Cell Line: A stable cell line expressing either ETA or ETB receptors (e.g., CHO cells).

-

Materials: A fluorescent calcium indicator dye (e.g., Fluo-4 AM), ET-1, and varying concentrations of macitentan.

-

Procedure:

-

Cells are plated in a microplate and loaded with the calcium indicator dye.

-

The cells are then incubated with varying concentrations of macitentan or vehicle.

-

ET-1 is added to stimulate the cells, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

-

Data Analysis: The concentration of macitentan that produces 50% inhibition of the ET-1-induced calcium response (IC50) is determined.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for preclinical evaluation of macitentan and the logical relationship between its mechanism and therapeutic effects.

Conclusion

This compound is an indispensable tool in the preclinical development of macitentan, enabling accurate quantification in biological samples. The comprehensive preclinical evaluation of macitentan, through a combination of in vitro and in vivo studies, has robustly characterized its mechanism of action as a dual endothelin receptor antagonist and demonstrated its efficacy in relevant animal models of pulmonary and systemic hypertension. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists involved in the ongoing investigation and development of endothelin receptor antagonists.

References

- 1. What is the mechanism of Macitentan? [synapse.patsnap.com]

- 2. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Utilizing Macitentan-D4 in LC-MS/MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Macitentan-D4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Macitentan-D4, a deuterated analog of the endothelin receptor antagonist Macitentan, serves as an ideal internal standard for the accurate quantification of Macitentan in biological matrices. Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications within drug development.

The Role of Macitentan-D4 as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The IS is essential for correcting the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response.[1] Macitentan-D4 is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for bioanalysis.[1]

The core principle behind using a SIL-IS like Macitentan-D4 is that it behaves almost identically to the analyte of interest, Macitentan, throughout the entire analytical procedure. This is due to their structural and physicochemical similarities. However, because of the mass difference from the incorporated deuterium atoms, Macitentan-D4 can be distinguished from Macitentan by the mass spectrometer. This allows for the ratio of the analyte response to the internal standard response to be used for quantification, which significantly improves the accuracy and precision of the results.[1][2]

Experimental Protocols

A successful LC-MS/MS method for Macitentan quantification using Macitentan-D4 involves several key steps, from sample preparation to data analysis. The following protocols are a synthesis of methodologies reported in the scientific literature.

Preparation of Standard and Quality Control Samples

The preparation of accurate standard and quality control (QC) samples is fundamental to the validation and application of the analytical method.

Protocol:

-

Stock Solutions: Prepare individual stock solutions of Macitentan and Macitentan-D4 by dissolving a precisely weighed amount of each compound in a suitable organic solvent, such as methanol, to a final concentration of 1.00 mg/mL.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions of Macitentan by serially diluting the stock solution with the same solvent to achieve the desired concentrations for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of Macitentan-D4 by diluting its stock solution to a fixed concentration (e.g., 200 ng/mL).

-

Calibration Curve and QC Samples: Spike blank biological matrix (e.g., human plasma) with the Macitentan working standard solutions to create a calibration curve over a specific concentration range (e.g., 1.00 to 500 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation from Biological Matrices

The goal of sample preparation is to extract Macitentan and Macitentan-D4 from the biological matrix, remove potential interferences, and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).

Liquid-Liquid Extraction (LLE) Protocol:

-

To a 300 µL aliquot of plasma sample, calibration standard, or QC, add 50 µL of the Macitentan-D4 internal standard working solution.

-

Add 100 µL of 2% v/v orthophosphoric acid to the sample.

-

Perform the extraction by adding a suitable organic solvent, vortexing, and centrifuging.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol:

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB).

-

Load the pre-treated plasma sample (spiked with internal standard and diluted).

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable solvent.

-

Evaporate the eluate and reconstitute the residue in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The separation of Macitentan and Macitentan-D4 is typically achieved using reverse-phase liquid chromatography, and detection is performed with a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 column is commonly used for separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 0.2% acetic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor to product ion transitions for Macitentan and Macitentan-D4.

Quantitative Data and Method Validation

A validated LC-MS/MS method ensures that the results are reliable and reproducible. The following tables summarize key quantitative parameters for the analysis of Macitentan using Macitentan-D4.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Macitentan | 589.0 / 589.1 | 200.9 / 203.3 | Positive |

| Macitentan-D4 | 593.0 | 204.9 | Positive |

Data compiled from multiple sources.

Table 2: Typical Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 1.00 - 500 ng/mL or 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.00 ng/mL |

| Intra-day and Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

Data compiled from multiple sources.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for quantifying Macitentan using Macitentan-D4 as an internal standard.

Caption: Overview of the analytical workflow for Macitentan quantification.

Caption: The logical sequence of detection in tandem mass spectrometry.

References

Methodological & Application

Application Notes & Protocols: Quantification of Macitentan in Human Plasma using LC-MS/MS with Macitentan D4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Macitentan in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Macitentan D4 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] By blocking both endothelin A (ETA) and endothelin B (ETB) receptors, Macitentan prevents vasoconstriction and cellular proliferation, key pathological features of PAH.[1][2]

Signaling Pathway of Macitentan

The diagram below illustrates the mechanism of action of Macitentan. Endothelin-1 (ET-1), a potent vasoconstrictor, binds to ETA and ETB receptors on smooth muscle cells, leading to downstream signaling cascades that result in vasoconstriction and proliferation. Macitentan competitively antagonizes both receptor subtypes, thereby inhibiting these pathological effects.

Caption: Mechanism of action of Macitentan as a dual endothelin receptor antagonist.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Macitentan in plasma samples.

Caption: Bioanalytical workflow for Macitentan quantification in plasma.

Experimental Protocols

Materials and Reagents

-

Macitentan reference standard (≥98% purity)

-

This compound internal standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma with K2EDTA as anticoagulant

Stock and Working Solutions Preparation

-

Macitentan Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Macitentan in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Macitentan Working Solutions: Prepare serial dilutions of the Macitentan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 200 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is adapted from established methods for its simplicity and high-throughput capability.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (200 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

| Parameter | Condition |

| LC System | A validated UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or a shallow gradient optimized for separation (e.g., 80% B) |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Macitentan: 589.0 → 200.9 (Quantifier), 589.0 → 203.0 (Qualifier) This compound: 593.0 → 204.9 (Quantifier) |

| Collision Energy (CE) | Optimized for each transition (e.g., 21 eV for Macitentan and this compound) |

| Dwell Time | 200 ms per transition |

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines. The following tables summarize expected performance characteristics based on published data.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Macitentan | 1.00 - 500 | > 0.99 |

Data synthesized from multiple sources indicating common linear ranges and acceptance criteria.

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.00 | < 20 | ± 20 | < 20 | ± 20 |

| Low QC | 3.00 | < 15 | ± 15 | < 15 | ± 15 |

| Mid QC | 100 | < 15 | ± 15 | < 15 | ± 15 |

| High QC | 400 | < 15 | ± 15 | < 15 | ± 15 |

Acceptance criteria based on FDA and EMA guidelines for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Macitentan | Low | 68 - 90 | 85 - 115 |

| Mid | 72 - 92 | 85 - 115 | |

| High | 71 - 93 | 85 - 115 | |

| This compound | Mid | ~78 | 85 - 115 |

Recovery and matrix effect values can vary depending on the specific sample preparation technique used. The values presented are representative of what can be achieved.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Macitentan in human plasma using LC-MS/MS with this compound as an internal standard. The described method is sensitive, selective, and robust, making it well-suited for a variety of research and clinical applications in the field of drug development. Adherence to these protocols and validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other quantitative assessments of Macitentan.

References

Application Note: High-Throughput Quantification of Macitentan in Human Plasma using Macitentan-d4 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of Macitentan in human plasma samples. The method utilizes a stable isotope-labeled internal standard, Macitentan-d4, and analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines three distinct, validated sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction, allowing researchers to choose the most suitable method for their laboratory workflow and sample matrix. This robust and reliable method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing of Macitentan.

Introduction

Macitentan is an orally active, dual endothelin receptor antagonist approved for the treatment of pulmonary arterial hypertension (PAH). Accurate measurement of Macitentan concentrations in plasma is crucial for pharmacokinetic assessments, dose-response relationship studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Macitentan-d4, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the results. This document presents a comprehensive LC-MS/MS method for the determination of Macitentan in human plasma, offering detailed protocols for various sample preparation strategies.

Experimental Protocols

Materials and Reagents

-

Macitentan analytical standard

-

Macitentan-d4 internal standard

-